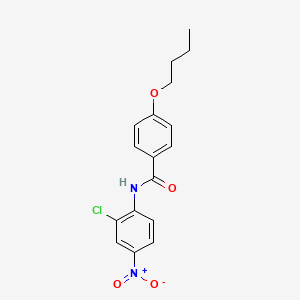methanone](/img/structure/B3978500.png)
[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
Overview
Description
[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, commonly known as CX-5461, is a small molecule inhibitor that has been found to target RNA polymerase I transcription. This molecule has been shown to have potential therapeutic applications in cancer treatment, specifically in the treatment of solid tumors.
Mechanism of Action
CX-5461 targets RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the inhibition of ribosome biogenesis and the subsequent induction of p53-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of ribosome biogenesis, the induction of p53-mediated apoptosis, and the activation of the DNA damage response pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX-5461 is its selectivity for cancer cells, which allows for targeted cancer treatment without affecting normal cells. However, there are also limitations to the use of CX-5461 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are a number of future directions for the research and development of CX-5461. These include further studies on its mechanism of action, the optimization of its dosage and administration, and the exploration of its potential therapeutic applications in combination with other cancer treatments. Additionally, the development of CX-5461 analogs may provide new opportunities for cancer treatment.
Scientific Research Applications
CX-5461 has been the subject of extensive scientific research due to its potential therapeutic applications in cancer treatment. Specifically, this molecule has been found to target RNA polymerase I transcription, which is a key process involved in the production of ribosomes. By inhibiting this process, CX-5461 has been shown to selectively kill cancer cells without affecting normal cells.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-17(2)27-21-12-6-10-19(15-21)23(26)20-11-7-13-24(16-20)22(25)14-18-8-4-3-5-9-18/h6,8,10,12,15,17,20H,3-5,7,9,11,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMHJATZKEZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)CC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3978422.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3978442.png)

![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3978460.png)
![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)
![4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate](/img/structure/B3978488.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3978518.png)
![N-isopropyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3978520.png)
![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)
![N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978534.png)
![4-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978542.png)